4,5-Dichloro-2-nitrophenyl Isothiocyanate

Descripción

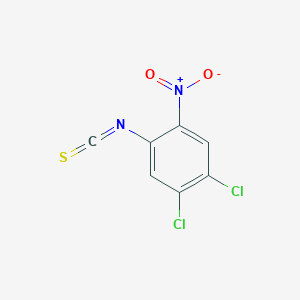

4,5-Dichloro-2-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H2Cl2N2O2S. It is a derivative of phenyl isothiocyanate, characterized by the presence of two chlorine atoms and a nitro group on the phenyl ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Propiedades

Fórmula molecular |

C7H2Cl2N2O2S |

|---|---|

Peso molecular |

249.07 g/mol |

Nombre IUPAC |

1,2-dichloro-4-isothiocyanato-5-nitrobenzene |

InChI |

InChI=1S/C7H2Cl2N2O2S/c8-4-1-6(10-3-14)7(11(12)13)2-5(4)9/h1-2H |

Clave InChI |

YVEVTYSDWRMDOI-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N=C=S |

Origen del producto |

United States |

Métodos De Preparación

Starting Material Synthesis: 4,5-Dichloro-2-nitroaniline

The synthesis of this compound typically begins with the preparation of 4,5-dichloro-2-nitroaniline, a key intermediate.

- Process Overview:

2,4,5-Trichloronitrobenzene reacts with ammonia in an inert solvent to substitute one chlorine atom with an amino group, yielding 4,5-dichloro-2-nitroaniline. This reaction is conducted at elevated temperatures (150–220 °C), with optimal yields at 170–190 °C and ammonia molar excess between 200% and 500% to maximize substitution efficiency and purity. - By-products and Challenges:

Side products such as 2,5-dichloro-4-nitroaniline and 1,3-diamino-4-chloro-6-nitrobenzene can form due to chlorine exchange reactions, complicating purification. Furthermore, acetylated nitroanilide derivatives may form during nitration steps, which are thermally labile and pose safety concerns. - Purification:

The crude amino compound requires treatment with concentrated sulfuric acid and subsequent deacetylation in acetic acid to obtain pure 4,5-dichloro-2-nitroaniline. - Yield and Purity:

This method achieves good to very good yields and high purity when carefully controlled.

(Reference)

Conversion to this compound

Comparative Data Table of Key Preparation Steps

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The isothiocyanate group reacts with nucleophiles such as amines, thiols, and alcohols to form thioureas, dithiocarbamates, or thioether derivatives.

-

Reaction with amines :

Primary or secondary amines attack the electrophilic carbon of the isothiocyanate group, forming substituted thioureas. For example, ethylenediamine reacts with 4,5-dichloro-2-nitrophenyl isothiocyanate to yield 1-(2-aminoethyl)-3-(2,6-dichloro-4-nitrophenyl)thiourea, which exists as an ethylenediamine solvate complex . -

Reaction with thiols :

Thiols form dithiocarbamates under basic conditions, as demonstrated in reactions with cysteine-containing peptides for biochemical labeling.

Cyclization Reactions

The compound participates in intramolecular cyclization to form heterocyclic structures.

-

Formation of benzothiazoles :

Thermolysis of intermediates derived from this compound and fluoroanilines yields 2-cyanobenzothiazoles. For instance, thermolysis at 150°C in toluene produces 2-cyanobenzothiazole derivatives with up to 72% yield . -

Cyclization with diamines :

Reaction with ethylenediamine followed by heating in ethanol under reflux forms imidazoline derivatives such as nitroclonidine .

| Reaction Step | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiourea formation | Ethylenediamine, 25°C | Thiourea complex | 85% | |

| Cyclization | Reflux in ethanol | Nitroclonidine | 78% |

Oxidation and Ring-Opening Reactions

Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) induce ring-opening of intermediates.

-

Formation of N-arylcyanothioformamides :

Treatment of iminodithiazoles (derived from this compound) with mCPBA in dichloromethane yields N-arylcyanothioformamides . -

Isothiocyanate regeneration :

For p-nitrophenyl derivatives, oxidation directly regenerates the parent isothiocyanate (e.g., p-nitrophenyl isothiocyanate) .

Solvent-Dependent Regioselectivity

Reactions with N-arylcyanothioformamides exhibit solvent-controlled regioselectivity.

-

In DMF : Exclusive formation of imidazolidineiminodithiones occurs due to stabilization of transition states in polar aprotic solvents .

-

In ethanol : Competitive pathways yield mixtures of thiazolidinethiones and imidazolidineiminodithiones .

| Solvent | Product Ratio (Thiazolidinethione : Imidazolidineiminodithione) | Reference |

|---|---|---|

| DMF | 0 : 100 | |

| Ethanol | 94 : 6 |

Aplicaciones Científicas De Investigación

4,5-Dichloro-2-nitrophenyl Isothiocyanate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4,5-Dichloro-2-nitrophenyl Isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, leading to changes in their activity and function. The compound can target specific amino acid residues, such as lysine and cysteine, in proteins, thereby altering their structure and activity .

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenyl Isothiocyanate: Lacks the chlorine substituents, making it less reactive in certain nucleophilic substitution reactions.

2-Chloro-4-nitrophenyl Isothiocyanate: Contains a single chlorine atom, resulting in different reactivity and selectivity compared to 4,5-Dichloro-2-nitrophenyl Isothiocyanate.

Phenyl Isothiocyanate: The parent compound without any substituents, exhibiting different chemical properties and reactivity.

Uniqueness

This compound is unique due to the presence of both chlorine and nitro groups, which enhance its reactivity and versatility in chemical reactions. These substituents also influence its physical properties, such as solubility and stability, making it a valuable compound in various research and industrial applications .

Actividad Biológica

4,5-Dichloro-2-nitrophenyl isothiocyanate (DCNPI) is a compound of significant interest in biological and medicinal chemistry due to its reactive isothiocyanate group, which enables it to interact with various biomolecules. This article discusses its biological activity, mechanisms of action, and applications in research and medicine.

DCNPI possesses a highly reactive isothiocyanate group that allows for nucleophilic substitution reactions with amino acids in proteins, particularly targeting nucleophilic residues such as cysteine and lysine. This reactivity leads to covalent modifications of proteins, which can alter their function and activity. The compound can also undergo reduction and oxidation reactions, further expanding its chemical versatility.

The primary mechanism by which DCNPI exerts its biological effects involves the formation of covalent bonds with nucleophilic sites on proteins. This modification can lead to:

- Enzyme Inhibition : DCNPI has been studied for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation. The compound's IC50 values for AChE inhibition have been reported as low as 0.10 µM, indicating potent activity .

- Protein Labeling : Due to its reactivity, DCNPI is employed in protein labeling studies, allowing researchers to track protein interactions and modifications in biological systems.

Enzyme Inhibition

A series of studies have evaluated the inhibitory effects of DCNPI on AChE and BuChE. The following table summarizes the findings:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AChE | 0.10 |

| BuChE | 0.20 | |

| Donepezil | AChE | 2.16 |

| BuChE | 4.5 |

These results demonstrate that DCNPI is significantly more potent than the standard drug donepezil for both enzymes .

Case Studies

- Inhibition of Acetylcholinesterase : In a study focusing on the structure-activity relationship (SAR) of various derivatives, DCNPI was highlighted as a leading compound due to its strong inhibitory properties against AChE and BuChE .

- Protein Modification : Research has shown that DCNPI can effectively modify specific amino acid residues in proteins, leading to functional changes that could be beneficial in therapeutic contexts, such as targeting neurodegenerative diseases where enzyme regulation is crucial .

Applications in Research and Medicine

DCNPI's unique properties have led to its use in various fields:

- Medicinal Chemistry : Investigated for potential drug development due to its bioactive properties, particularly in designing inhibitors for neurological conditions.

- Biochemical Research : Utilized as a tool for studying enzyme mechanisms and protein interactions through covalent labeling techniques.

- Industrial Applications : Employed in the synthesis of specialty chemicals and materials due to its reactivity .

Q & A

Q. What are the recommended synthetic routes for 4,5-Dichloro-2-nitrophenyl Isothiocyanate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4,5-dichloro-2-nitroaniline with thiophosgene or carbon disulfide under controlled conditions. Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol) improves purity .

- Yield optimization : Monitor reaction progress via TLC or GC-MS to identify intermediates and adjust stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons appear at δ 6.85–8.16 ppm (DMSO-d6), with carbonyl (C=O) and thiocarbonyl (C=S) carbons at 165–178 ppm .

- IR spectroscopy : Key peaks include νmax ~1670 cm<sup>-1</sup> (C=O) and 1210–1250 cm<sup>-1</sup> (C=S) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 555 for analogous compounds) confirm molecular weight .

- X-ray crystallography : Software like WinGX/ORTEP resolves anisotropic displacement ellipsoids for structural validation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in airtight containers at –20°C, away from oxidizers and moisture .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How do substituents influence the reactivity of aryl isothiocyanates in nucleophilic substitution?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -NO2, -Cl) enhance electrophilicity at the isothiocyanate (-NCS) group by reducing electron density .

- Hammett parameters (σmeta, σpara) quantify substituent effects on reaction rates. For example, 4-NO2 (σpara = 1.27) accelerates SNAr reactions .

- Kinetic studies : Use UV-Vis or <sup>19</sup>F NMR to track nucleophile consumption rates under varying substituent conditions .

Q. What stability considerations apply to this compound under different storage conditions?

- Methodological Answer :

- Thermal stability : Decomposes above 100°C; store below 25°C .

- Light sensitivity : Degrades under UV exposure; use amber glassware .

- Hydrolysis : Susceptible to moisture; maintain anhydrous conditions using molecular sieves .

Advanced Research Questions

Q. How can DFT calculations predict reactivity and transition states in reactions involving this compound?

- Methodological Answer :

- Software : Gaussian or ORCA for geometry optimization and frequency analysis .

- Modeling : Construct potential energy surfaces (PES) to identify transition states (TS) for nucleophilic attack .

- Validation : Compare computed activation energies (ΔG<sup>‡</sup>) with experimental kinetic data .

Q. What experimental strategies resolve contradictions in kinetic data from nucleophilic substitution reactions?

- Methodological Answer :

- Isotopic labeling : Use <sup>15</sup>N or <sup>34</sup>S isotopes to trace mechanistic pathways .

- Control experiments : Vary solvent polarity (e.g., water vs. DMSO) to isolate solvent effects .

- Statistical analysis : Apply multivariate regression to disentangle steric vs. electronic contributions .

Q. How does the steric/electronic environment influence interactions with biological macromolecules?

- Methodological Answer :

- Spectrofluorometry : Monitor fluorescence quenching of human serum albumin (HSA) to calculate binding constants (Kb) .

- Molecular docking : Use AutoDock Vina to simulate binding poses with HSA or enzymes .

- Thermodynamics : Determine ΔH and ΔS via van’t Hoff plots from ITC data .

Q. What mechanistic insights emerge from studying rearrangement pathways using Gibbs free energy?

- Methodological Answer :

- GC-MS time-resolved analysis : Track intermediates in rearrangement reactions (e.g., 2-chloropropenyl isothiocyanate → thiophene derivatives) .

- Gibbs free energy (ΔG) : Calculate via ΔG = ΔH – TΔS using calorimetry and Eyring equation .

- Transition state theory : Compare experimental ΔG<sup>‡</sup> with DFT-predicted values .

Q. How can crystallographic software aid in structural elucidation of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.